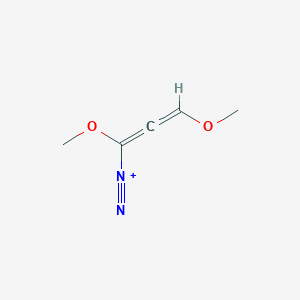

1,3-Dimethoxypropadiene-1-diazonium

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918108-37-9 |

|---|---|

Molecular Formula |

C5H7N2O2+ |

Molecular Weight |

127.12 g/mol |

InChI |

InChI=1S/C5H7N2O2/c1-8-4-3-5(7-6)9-2/h4H,1-2H3/q+1 |

InChI Key |

GAIKYHNSMAKHMK-UHFFFAOYSA-N |

Canonical SMILES |

COC=C=C([N+]#N)OC |

Origin of Product |

United States |

Theoretical and Computational Elucidations of Allenyl Diazonium Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations offer profound insights into the distribution of electrons and the nature of chemical bonds that are not always accessible through experimental means. For 1,3-dimethoxypropadiene-1-diazonium, these studies illuminate the intricate interplay between the allene (B1206475) backbone, the diazonium group, and the methoxy (B1213986) substituents.

Orbital Interactions and Hybridization Characteristics of the Allene Diazonium Moiety

The structure of an allene is defined by its central sp-hybridized carbon atom and two terminal sp²-hybridized carbon atoms. This arrangement dictates that the π-bonds of the allene are perpendicular to each other. In the case of this compound, the C1 carbon is bonded to the diazonium group, the C2 carbon is the central sp-hybridized atom, and the C3 carbon is bonded to a methoxy group.

The central carbon's two unhybridized p-orbitals form two distinct π-bonds: one with the p-orbital of C1 and the other with the p-orbital of C3. Crucially, these two π-systems are orthogonal. This geometric constraint is fundamental to the chemistry of allenes. The diazonium group (–N₂⁺), being a powerful electron-withdrawing entity, is attached to the sp²-hybridized C1. The linear C–N≡N bond of the diazonium cation interacts with the π-system at C1, significantly influencing the electronic landscape of the entire molecule. The bond angle of the sulfur-carbon-carbon (S–C₁₃–C₁₄) in a related allenyl thianthrenium salt is 122°, confirming the sp²-hybridization of the terminal allene carbon. nih.gov

Influence of 1,3-Dimethoxy Substituents on Electronic Density Distribution and Reactivity

Substituents play a critical role in modulating the electronic properties and reactivity of a molecule. The methoxy group (–OCH₃) is known to exert a dual electronic effect: a –I (inductive) effect due to the high electronegativity of the oxygen atom, which withdraws electron density through the sigma bond network, and a +M (mesomeric or resonance) effect, where the oxygen's lone pair of electrons can be donated into an adjacent π-system. Typically, the +M effect is dominant when the methoxy group is attached to a π-system.

In this compound, two methoxy groups are present:

At C1: The methoxy group at the same carbon as the diazonium group can donate electron density via its +M effect into the C1=C2 double bond. This donation helps to partially counteract the strong electron-withdrawing nature of the diazonium group.

At C3: The methoxy group at the terminal carbon can also donate electron density into the C2=C3 double bond.

This dual donation of electron density from both methoxy groups is expected to significantly increase the electron density across the allene backbone compared to an unsubstituted allenyl diazonium salt. This increased electron density can affect the molecule's reactivity, potentially making it more susceptible to electrophilic attack at specific sites, despite the presence of the deactivating diazonium group.

Analysis of Charge Delocalization and its Impact on Diazonium Stability

The stability of diazonium salts is highly dependent on the extent to which the positive charge can be delocalized. In aryl diazonium salts, the charge is effectively spread across the aromatic ring through resonance, rendering them relatively stable. nih.gov For alkyl diazonium salts, the lack of such delocalization makes them exceedingly unstable.

In the this compound cation, the allenyl system itself provides a pathway for charge delocalization. The positive charge on the diazonium group can be delocalized into the adjacent C1=C2 π-bond. Furthermore, the electron-donating +M effect of the two methoxy groups provides substantial stabilization. The lone pairs on the oxygen atoms can participate in resonance structures that spread the positive charge away from the diazonium moiety and onto the oxygen atoms themselves. This extensive delocalization, involving both the allenic π-framework and the methoxy substituents, is predicted to lend considerable stability to the this compound cation, certainly more so than a simple, unsubstituted allenyl diazonium ion.

Table 1: Illustrative Calculated Partial Charges on the Allene Backbone This table presents hypothetical data based on established chemical principles to illustrate the electronic effect of methoxy substituents. Actual values require specific quantum chemical computations.

| Atom | Unsubstituted Allenyl Diazonium | This compound |

|---|---|---|

| C1 | +0.25 | +0.15 |

| C2 | -0.10 | -0.15 |

| C3 | -0.05 | -0.20 |

Energetic Profiles and Stability Analysis of Reactive Intermediates

The primary reaction pathway for diazonium salts is dediazoniation—the loss of a molecule of dinitrogen (N₂), which is an extremely stable leaving group. This process generates highly reactive intermediates, and computational chemistry is an invaluable tool for assessing the energy barriers and relative stabilities of these species.

Computational Assessment of Dediazoniation Pathways and Energy Barriers

The thermal or photochemical decomposition of this compound would involve the cleavage of the C1–N bond, releasing N₂ gas. The energy required for this process, known as the activation energy or energy barrier, is a critical determinant of the compound's stability and reactivity. Quantum chemical calculations can model this bond-breaking process and compute the energy profile.

While specific data for this molecule is unavailable, it is known that the activation energy for the cyclization of related arenediazonium salts can be high, making the process energetically unfavorable without specific structural features or reaction conditions. researchgate.net The stability imparted by the methoxy groups in this compound likely increases the activation barrier for dediazoniation compared to an unsubstituted analog, making the compound more persistent. The process would lead to the formation of a high-energy dicoordinated carbocation, specifically a vinyl cation. nih.gov

Relative Stabilities of Allene-Derived Vinyl Cations, Carbenes, and Radicals from Diazonium Precursors

The loss of N₂ from the diazonium precursor can theoretically lead to several reactive intermediates. The most probable intermediate is a vinyl cation, formed by the heterolytic cleavage of the C-N bond.

Vinyl Cation: The resulting species would be a 1,3-dimethoxyallenyl cation. The stability of vinyl cations is notoriously low, but they can be significantly stabilized by adjacent substituents that can donate electron density. wikipedia.orgbartleby.com In this case, the cation at C1 would be powerfully stabilized by the +M effect of the directly attached methoxy group. The second methoxy group at C3 would also contribute to delocalizing the positive charge through the allenic system, analogous to an allylic system. This extensive resonance stabilization would make the 1,3-dimethoxyallenyl cation significantly more stable than unsubstituted vinyl cations. nih.govsemanticscholar.org

Carbenes and Radicals: While less common for the spontaneous decomposition of diazonium salts in the absence of specific catalysts or conditions, the formation of carbenes or radicals is also a theoretical possibility. A carbene could be formed, which would then likely rearrange. Radical pathways could be initiated under specific photochemical conditions or in the presence of reducing agents.

The relative stability of these potential intermediates dictates the most likely reaction pathway. Given the electronic setup, the formation of the resonance-stabilized vinyl cation is the most plausible and energetically favorable outcome of dediazoniation.

Table 2: Illustrative Relative Energy Barriers for Dediazoniation Pathways This table presents hypothetical data based on established chemical principles to illustrate the likely energetic favorability of different reaction intermediates. Actual values require specific quantum chemical computations.

| Dediazoniation Pathway | Reactive Intermediate | Predicted Relative Energy Barrier (kcal/mol) |

|---|---|---|

| Heterolytic Cleavage | 1,3-Dimethoxyallenyl Cation | Lowest |

| Homolytic Cleavage | 1,3-Dimethoxyallenyl Radical | Higher |

| Carbene Formation | 1,3-Dimethoxyallenyl Carbene | Highest |

Mechanistic Insights from Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the complex reaction mechanisms of highly reactive intermediates such as allenyl diazonium systems. By providing detailed information about the potential energy surface of a reaction, DFT calculations enable the prediction of reaction pathways, the characterization of transition state structures, and the quantification of reactivity parameters. These computational insights are invaluable for understanding and predicting the chemical behavior of transient species like this compound.

Prediction of Reaction Pathways and Transition State Structures

DFT calculations are instrumental in mapping out the energetically favorable reaction pathways for the decomposition of or nucleophilic attack on allenyl diazonium ions. These calculations can elucidate the step-by-step mechanism, identifying key intermediates and the transition states that connect them. For a hypothetical compound like this compound, several reaction pathways could be envisaged, including dediazoniation to form a highly reactive allenyl cation, or various cycloaddition reactions.

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. The geometry and energy of the transition state, calculated using DFT, provide crucial information about the feasibility and kinetics of a particular reaction pathway. For instance, a lower activation energy (the energy difference between the reactants and the transition state) indicates a faster reaction.

In the case of this compound, the electron-donating methoxy groups are expected to play a significant role in stabilizing any positive charge that develops during the reaction. This could influence the structure and energy of the transition states. For example, in a potential SN1-type dediazoniation, the methoxy groups would stabilize the resulting vinyl cation, potentially lowering the activation energy for this pathway. DFT calculations can precisely model these electronic effects.

Table 1: Hypothetical DFT-Calculated Activation Energies for Possible Reaction Pathways of this compound

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Dediazoniation (SN1-like) | TS1 | 20.5 |

| [3+2] Cycloaddition with an alkene | TS2 | 25.2 |

| Nucleophilic attack at C1 | TS3 | 18.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

The structures of these transition states can also be visualized using computational software, providing a three-dimensional representation of the atomic arrangement at the peak of the energy barrier. This allows chemists to understand the steric and electronic factors that govern the reaction's progress.

Electrophilicity and Nucleophilicity Scales in Allene-Diazonium Reactivity

The reactivity of allenyl diazonium systems is intrinsically linked to their electrophilic nature. The diazonium group is a powerful electron-withdrawing group, rendering the adjacent carbon atoms susceptible to nucleophilic attack. DFT calculations can be used to quantify the electrophilicity of a molecule, providing a numerical scale to compare the reactivity of different species.

One common approach involves the calculation of the global electrophilicity index (ω), which is derived from the electronic chemical potential (μ) and the chemical hardness (η). These parameters are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack.

Conversely, while the primary reactivity of diazonium ions is electrophilic, the allenic system also possesses π-bonds that could potentially act as nucleophiles in certain contexts, for example, in reactions with very strong electrophiles. Nucleophilicity scales, also derivable from DFT calculations (e.g., through the global nucleophilicity index, N), can help to assess this aspect of their reactivity.

Table 2: Hypothetical DFT-Calculated Reactivity Indices for this compound and Related Compounds

| Compound | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |

| Benzenediazonium (B1195382) ion | 3.5 | 1.2 |

| Unsubstituted Allenyl Diazonium Ion | 3.8 | 1.5 |

| This compound | 3.2 | 1.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general trends in electrophilicity and nucleophilicity.

These quantitative scales of electrophilicity and nucleophilicity are invaluable for predicting the outcome of reactions. nih.gov By comparing the electrophilicity of the allenyl diazonium ion with the nucleophilicity of a potential reactant, chemists can make informed predictions about whether a reaction is likely to occur and at what rate.

Strategic Synthetic Methodologies for Allenyl Diazonium Salts

Precursor Synthesis: Advanced Routes to Substituted Allene (B1206475) Derivatives (e.g., 1,3-Dimethoxypropadiene)

The foundation for synthesizing 1,3-dimethoxypropadiene-1-diazonium lies in the efficient preparation of its precursor, 1,3-dimethoxypropadiene. A variety of methods have been developed for the synthesis of substituted allenes, which can be adapted for this specific target.

One common strategy involves the manipulation of propargyl derivatives. For instance, the isomerization of alkynes to allenes can be achieved under specific reaction conditions. Additionally, coupling reactions of propargylated amines with diazo compounds, often catalyzed by copper, can yield chiral allenes with high enantioselectivity. nih.gov Other approaches include the palladium-catalyzed cross-coupling of allenylstannanes with alkenyl iodides.

More advanced and versatile methods for allene synthesis include:

Palladium-catalyzed cross-coupling reactions: These reactions can involve various coupling partners, including vinyl bromides and organoboron compounds, to construct the allene framework. organic-chemistry.org

Wittig-type reactions: The reaction of stabilized ylides with ketenes can produce allenes. organic-chemistry.org

Sigmatropic rearrangements: Propargyl derivatives can undergo rearrangements to form allenes. nih.gov

Elimination reactions: The dehalogenation of vicinal dihalides can lead to the formation of the allene double bonds. organic-chemistry.org

The synthesis of 1,3-dimethoxypropane (B95874) has been reported from 3-methoxy-1-propanol, providing a potential pathway to the corresponding allene through subsequent functional group manipulations. chemicalbook.com

A summary of selected synthetic methods for substituted allenes is presented in the table below.

| Method | Reactants | Catalyst/Reagent | Key Features |

| Asymmetric Coupling | Flow-generated diazo compounds and propargylated amines | Copper catalyst, pyridinebis(imidazoline) ligand | Rapid (10-20 min), high enantioselectivity (89-98% ee) nih.gov |

| Heck Olefination | Vinyl bromides and alkenes | [Pd(η³-C₃H₅)Cl]₂/Tedicyp | Low catalyst loadings, broad substrate scope organic-chemistry.org |

| Wittig Reaction | Ketenes and ethyl diazoacetate (EDA) | Ph₃P, Fe(TCP)Cl (catalytic) | High yields, potential for enantioselectivity with chiral phosphines organic-chemistry.org |

| Cu-catalyzed Coupling | α-Substituted-α-diazoesters and terminal alkynes | Copper catalyst | Access to substituted allenoates organic-chemistry.org |

| Radical 1,4-Addition | 1,3-Enynes | Various radical initiators | Simultaneous incorporation of two functional groups nih.gov |

Diazotization Routes to Allenyl Diazonium Systems

The conversion of a suitable allene precursor to the corresponding diazonium salt is a critical step that requires precise control of reaction conditions.

The generation of diazonium species from α-diazo carbonyl compounds is a well-established transformation. nih.gov In the context of allenyl diazonium salts, a potential strategy involves the use of a precursor containing an α-diazo carbonyl moiety adjacent to a group that can be eliminated to form the allene structure.

The decomposition of α-diazocarbonyl compounds can lead to the formation of diazonium salts, which can then undergo further reactions. nih.gov For instance, the reaction of cyclic α-diazo ketones with strong acids can induce β-migration, a process that could be conceptually adapted for allene formation. nih.gov

Multicomponent reactions involving diazo reagents offer another avenue. nih.gov For example, a three-component reaction of allenes, aryl iodides, and diazo compounds, catalyzed by palladium, can furnish dienes. nih.gov While not directly producing a diazonium salt, this illustrates the compatibility of diazo compounds with allene structures under certain catalytic conditions.

Due to their often-transient nature, allenyl diazonium salts are frequently generated and used in situ. The diazotization of primary amines with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) is a standard method for preparing diazonium salts. youtube.comorganic-chemistry.org This reaction is typically carried out at low temperatures (0°C or below) to ensure the stability of the resulting diazonium compound. youtube.com

The mechanism of diazotization involves the formation of a nitrosonium ion (NO+) electrophile, which is attacked by the amine. youtube.com A series of proton transfers and the elimination of water then lead to the formation of the diazonium ion. youtube.comyoutube.com

For highly reactive species like allenyl diazonium salts, careful control of the reaction environment is paramount. This includes:

Low Temperatures: To minimize decomposition and unwanted side reactions.

Controlled Addition of Reagents: To maintain a low concentration of the reactive intermediate.

Inert Atmosphere: To prevent reactions with atmospheric components.

Electrochemical methods have also been developed for the localized in situ generation of diazonium cations, offering precise control over their formation. nih.gov

Alternative Approaches for Generating Allene-Diazonium Conjugates in Complex Synthesis

Beyond the direct diazotization of an allenyl amine, alternative strategies can be envisioned for constructing allene-diazonium conjugates within a more complex synthetic sequence.

One such approach could involve the coupling of a pre-formed diazonium salt with an allene-containing fragment. For example, aryl diazonium salts can participate in radical reactions. nih.gov The generation of an aryl radical from a diazonium salt could potentially be trapped by an appropriately substituted allene.

Another strategy could involve the modification of a molecule that already contains both the allene and a precursor to the diazonium group. For instance, a molecule containing an allene and an amino group could be carried through several synthetic steps before the final diazotization is performed.

The table below outlines some alternative concepts for generating allene-diazonium conjugates.

| Approach | Description | Potential Advantages |

| Radical Coupling | Generation of a radical from a diazonium salt followed by trapping with an allene. | Access to novel substitution patterns. |

| Late-Stage Diazotization | Synthesis of a complex molecule containing an allenyl amine, followed by diazotization in the final step. | Avoids carrying a potentially unstable diazonium group through multiple steps. |

| Cycloaddition Reactions | [3+2] cycloaddition reactions involving diazo compounds and alkynes can lead to pyrazole (B372694) derivatives, which could be further functionalized. frontiersin.org | Construction of heterocyclic systems containing the N=N bond. |

Reactivity Profiles and Mechanistic Investigations of Allenyl Diazonium Species

Nitrogen Extrusion Pathways and Subsequent Reactive Intermediates

A primary reaction pathway for allenyl diazonium ions involves the extrusion of molecular nitrogen (N₂), a highly favorable process that leads to the formation of various highly reactive intermediates. The nature of these intermediates is dictated by the specific reaction conditions and the substitution pattern of the allene (B1206475) framework.

The loss of nitrogen from an allenyl diazonium species can generate a highly electrophilic allene-derived vinyl cation. The stability and subsequent reactivity of this cation are influenced by the substituents on the allene. For instance, acid-catalyzed isomerizations of allenes and acetylenes are often explained by the formation and subsequent deprotonation of vinyl cation intermediates. rsc.org

In the context of electrophilic additions to allenes, the formation of a vinyl cation is a key step. For example, the addition of HBr to allene results in 2-bromopropene, proceeding through the formation of a more stable 2°-vinyl cation rather than a primary carbocation. msu.edu This highlights the kinetic favorability of forming a substituted vinyl cation from an allene precursor. msu.edu The reactivity of these vinyl cations is characterized by their propensity to react with nucleophiles, leading to a variety of addition products.

Vinyl diazonium ions, which are structurally related to allenyl diazonium ions, are known to be precursors for vinyl cations and can react with carbon nucleophiles to create new tertiary and quaternary carbon centers. nih.gov

Table 1: Reactivity of Allene-Derived Vinyl Cations

| Reactant Type | Product Type | Key Features |

|---|---|---|

| Carbon Nucleophiles (e.g., indoles, enoxy silanes) | Tertiary and Quaternary Centers | The diazo functional group can be retained for further synthetic manipulation. nih.gov |

In addition to cationic intermediates, the decomposition of allenyl diazonium species can also lead to the formation of allene-derived carbenes. These neutral, highly reactive species can undergo a variety of transformations, including rearrangements and insertion reactions.

For example, strained cyclic allenes, which can be generated through various methods, have been shown to rearrange via carbene intermediates. nih.gov Theoretical studies have explored the plausible rearrangement mechanisms of cyclic allenes and carbenes, indicating that these species can interconvert. nih.govacs.org The transformations of these carbenes can lead to the formation of complex cyclic and polycyclic frameworks. For instance, a proposed mechanism for the formation of a cyclopentenone derivative involves an allyl Claisen rearrangement followed by a Rh(I)-catalyzed alkene hydroacylation, starting from a species analogous to an allene-derived intermediate. udg.edu

The decomposition of diazonium salts can also proceed through radical pathways, particularly in the presence of a base or a reducing agent. nih.govresearchgate.net It is proposed that a nucleophile can add to the diazonium ion to form a diazene (B1210634) intermediate, which can then fragment into an aryl radical, dinitrogen gas, and an oxygen-centered radical. nih.gov

In the context of allenes, radical addition reactions are well-documented. For instance, the addition of a trifluoromethyl radical to an alkene, followed by trapping with a diazene radical, leads to azotrifluoromethylation products. nih.gov This suggests that radical species generated from diazonium salt decomposition could initiate reactions with the double bonds of an allene system. The regioselectivity of such radical additions is often governed by the formation of the more stable radical intermediate. nih.gov

Electrophilic Reactivity of Allenyl Diazonium Ions

The diazonium group is a powerful electron-withdrawing group, rendering the allenyl system electrophilic. This allows for direct reactions with nucleophiles without the initial loss of nitrogen.

Allenyl diazonium ions, similar to α,β-unsaturated carbonyl compounds, can undergo conjugate addition reactions. libretexts.orgnih.gov Nucleophiles can attack the carbon atom β to the diazonium group. This type of reactivity has been demonstrated for vinyl diazonium ions, which are structurally analogous.

In these reactions, carbon nucleophiles such as indoles and enoxy silanes can add to the vinyl diazonium ion, which is formed in situ. nih.gov This process allows for the creation of new carbon-carbon bonds and the formation of β-substituted diazo compounds. nih.gov The reaction is often facilitated by a Lewis acid and proceeds under mild conditions. nih.gov

Table 2: Conjugate Addition of Carbon Nucleophiles to Vinyl Diazonium Ions

| Nucleophile | Product | Conditions |

|---|---|---|

| Indole | α-Diazo-β-indole carbonyls | Sc(OTf)₃, low temperature nih.gov |

This conjugate addition strategy is valuable for synthesizing molecules with quaternary carbon centers while preserving the versatile diazo group for subsequent chemical transformations. nih.gov

Allenyl diazonium ions are also expected to react with heteroatom nucleophiles. The high electrophilicity of the diazonium ion facilitates substitution reactions where the N₂ group acts as an excellent leaving group. youtube.com

While specific examples for 1,3-dimethoxypropadiene-1-diazonium are not detailed in the literature, the general reactivity of diazonium salts provides a framework for predicting these reactions. Aryl diazonium salts, for example, react with water upon heating to form phenols, and with halides in the presence of copper salts (Sandmeyer reaction) to form aryl halides. youtube.comyoutube.comyoutube.com It is plausible that allenyl diazonium species would undergo similar transformations with heteroatom nucleophiles, leading to the formation of allenyl ethers, halides, and other derivatives. The chemoselectivity of allenes in metal-catalyzed reactions with various nucleophiles has been studied, indicating that the electronic properties of the allene play a crucial role in determining the reaction outcome. nih.govacs.org

Cyclization and Cycloaddition Reactions of Allene Diazonium Species

The dual functionality of the allene and diazonium moieties within the same molecule paves the way for a variety of pericyclic and cyclization reactions. The electron-donating methoxy (B1213986) groups on the allene skeleton significantly influence its reactivity in these transformations.

Intramolecular Cyclizations Involving the Allene and Diazonium Moieties

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the inherent reactivity of ortho-alkynylbenzene diazonium salts provides a conceptual framework. youtube.com In these analogous systems, diazotization of an appropriately positioned amino group can lead to intramolecular attack by the alkyne, forming indazole derivatives. youtube.com The mechanism of such transformations is thought to proceed through the formation of a key azonium salt intermediate. youtube.com For this compound, the potential for the electron-rich allene to act as an internal nucleophile, attacking the diazonium group, could lead to novel heterocyclic systems, though this remains an area for further investigation.

Intermolecular Pericyclic Reactions, including 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. researchgate.netwikipedia.orglkouniv.ac.in Diazo compounds, which are structurally related to diazonium salts, are well-established 1,3-dipoles. wikipedia.orgresearchgate.net These species can react with a variety of dipolarophiles, including alkenes and alkynes, to yield pyrazolines and pyrazoles, respectively. wikipedia.orgresearchgate.net

The reactivity in these cycloadditions is often governed by frontier molecular orbital (FMO) theory. nih.gov The electron-donating groups on this compound would raise the energy of its Highest Occupied Molecular Orbital (HOMO), suggesting it would react readily with electron-deficient dipolarophiles. In the context of 1,3-dipolar cycloadditions, the allenyl diazonium species itself could potentially act as the 1,3-dipole. Quantum chemical studies on the cycloaddition of methyl azide (B81097) with allenes indicate a preference for the formation of 1,5-adducts. nih.gov The presence of the methoxy groups in this compound would likely influence the regioselectivity of such cycloadditions.

A pertinent example of related reactivity involves the 1,3-dipolar cycloaddition of a diazoacetamide (B1201003) in the presence of an azide. While both can react with strained alkynes, tuning the electronics of an unstrained dipolarophile can lead to selective reaction with the more electron-rich diazo group. nih.gov This highlights the potential for achieving selective cycloadditions with electron-rich allenyl diazonium species like this compound when presented with a choice of reaction partners.

Table 1: General Reactivity of Diazo Compounds in 1,3-Dipolar Cycloadditions

| 1,3-Dipole | Dipolarophile | Product |

| Diazoalkane | Alkene | Pyrazoline |

| Diazoalkane | Alkyne | Pyrazole (B372694) |

| Nitrile Oxide | Alkyne | Isoxazole |

| Azide | Alkyne | Triazole |

Diels-Alder Reactivity and Analogs with Electron-Rich Allene Components

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.comlibretexts.org Typically, this reaction involves an electron-rich diene and an electron-poor dienophile. libretexts.org The 1,3-dimethoxy-substituted allene component of the diazonium salt can be considered an analogue of highly reactive dienes used in synthesis, such as Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene). wikipedia.org These electron-rich dienes exhibit enhanced reactivity due to a significantly raised HOMO energy level. wikipedia.org

While allenes themselves can participate in intramolecular Diels-Alder reactions, wikipedia.org the intermolecular reactivity of an electron-rich allene like 1,3-dimethoxypropadiene with a suitable dienophile is a plausible transformation. The presence of the two methoxy groups would strongly activate the allene system towards reaction with electron-deficient dienophiles like maleic anhydride (B1165640) or propenal. libretexts.org The diazonium group, being a strong electron-withdrawing group, would further modulate the electronic properties of the molecule, although its direct participation in the cycloaddition as part of the diene system is less conventional. More likely, the allene moiety would react independently. The stereochemical outcome of such reactions is typically governed by the endo rule, which favors the arrangement where the substituent on the dienophile is oriented towards the diene's developing pi-system in the transition state. libretexts.org

Transition Metal-Catalyzed Transformations Involving Allenyl Diazonium Intermediates

The presence of the diazonium group renders these species susceptible to transformations catalyzed by transition metals, which can proceed via pathways distinct from the pericyclic reactions discussed above.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Aryl diazonium salts have been widely used as effective electrophilic partners in these reactions, serving as alternatives to aryl halides. researchgate.netresearchgate.netscispace.com The high reactivity of diazonium salts is attributed to the excellent leaving group ability of dinitrogen gas (N₂). byjus.com These reactions, including the Matsuda-Heck and Suzuki-Miyaura couplings, typically involve the oxidative addition of the diazonium salt to a Pd(0) complex to form an arylpalladium(II) intermediate. scispace.com

While the majority of literature focuses on aryl diazonium salts, the principles can be extended to vinyl and, potentially, allenyl diazonium species. A palladium-catalyzed three-component reaction of allenes, aryl iodides, and diazo compounds has been developed for the stereoselective synthesis of 1,3-dienes, showcasing the compatibility of these functionalities under palladium catalysis. nih.gov In the case of this compound, a palladium catalyst could initiate a cross-coupling process, potentially leading to the formation of substituted allenes or other rearranged products. For instance, a Heck-type reaction with an alkene could conceivably occur. Furthermore, palladium-catalyzed oxidative cross-coupling between two different allenes has been reported, proceeding through a vinylpalladium intermediate. nih.gov This suggests that an allenylpalladium intermediate, formed from this compound, could engage in similar coupling pathways.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Diazonium Salts

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

| Matsuda-Heck | Arenediazonium Salt, Alkene | Pd₂(dba)₃ |

| Suzuki-Miyaura | Arenediazonium Salt, Boronic Acid | Pd(OAc)₂ / Ligand |

| Carbonylative Coupling | Arenediazonium Salt, Carbon Monoxide, Nucleophile | Palladium Catalyst |

Advanced Spectroscopic Characterization Techniques for Allenyl Diazonium Species and Reaction Intermediates

Time-Resolved Spectroscopy for Transient Species Detection and Kinetic Analysis

Time-resolved spectroscopy is an indispensable tool for studying the fleeting existence of reactive intermediates that are central to the chemistry of allenyldiazonium species. wikipedia.org These techniques operate on timescales ranging from femtoseconds to nanoseconds, allowing for the direct observation of short-lived species and the determination of their kinetic parameters. wikipedia.org

Nanosecond and Femtosecond Transient Absorption Spectroscopy of Short-Lived Intermediates

Nanosecond and femtosecond transient absorption spectroscopy are powerful pump-probe techniques used to study the dynamics of photo-initiated chemical reactions. nih.govscielo.br In these experiments, a short laser pulse (the pump) initiates a reaction, and a second, time-delayed pulse (the probe) measures the absorption spectrum of the species present at a specific time after initiation. wikipedia.org By varying the delay time between the pump and probe pulses, the formation and decay of transient intermediates can be monitored in real-time. scielo.br

For instance, nanosecond laser flash photolysis has been employed to study the triplet excited states of various organic molecules, revealing transient absorption bands and decay kinetics. scielo.br In the context of allenyldiazonium salts, these techniques could be used to observe the formation of highly reactive allenyl cations upon dediazoniation. The transient absorption spectra would provide information about the electronic structure of these cations, while the kinetics of their decay would shed light on their reactivity and stability.

Femtosecond transient absorption spectroscopy offers even greater time resolution, making it suitable for studying the earliest events in a chemical reaction, such as bond breaking and the formation of primary photoproducts. rsc.org The application of femtosecond transient absorption spectroscopy to the study of photocatalytic systems demonstrates its utility in unraveling complex electron transfer mechanisms, a process that could be relevant to the photochemistry of allenyldiazonium salts. rsc.org While specific transient absorption data for allenyldiazonium species are not readily found in the literature, the general experimental setups are well-established. scielo.brdtic.mil

Vibrational Spectroscopy (e.g., Raman, IR) for Bond Analysis and Structural Changes During Reaction

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the bonding and structure of molecules. These techniques are particularly useful for identifying specific functional groups and monitoring their changes during a chemical reaction. mdpi.comnih.gov

Characterization of N≡N Stretching Modes in Diazonium and Related Species

The diazonium group (–N≡N⁺) has a characteristic and strong stretching vibration that is readily identifiable in both IR and Raman spectra. The position of this band is sensitive to the electronic environment of the diazonium group, making it a valuable probe of molecular structure.

Raman spectroscopy is particularly well-suited for observing the N≡N stretching vibration due to the high polarizability of this bond. For example, in a study of 4-nitrobenzenediazonium (B87018) tetrafluoroborate, the N≡N stretching vibration was observed at 2310 cm⁻¹ in the Raman spectrum. researchgate.net Isotopic substitution with ¹⁵N resulted in a shift of this band to 2277 cm⁻¹, confirming the assignment. researchgate.net Such isotopic labeling studies are crucial for unambiguously assigning vibrational modes.

Table 1: N≡N Stretching Frequencies in Diazonium Salts

| Compound | Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| 4-Nitrobenzenediazonium tetrafluoroborate | 2310 | Raman | researchgate.net |

This interactive table provides examples of N≡N stretching frequencies in diazonium salts.

In Situ Monitoring of Reaction Progress and Intermediate Formation

In situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. mdpi.comnih.gov Fourier Transform Infrared (FTIR) spectroscopy, coupled with an attenuated total reflectance (ATR) probe, is a powerful tool for this purpose. mdpi.comnih.gov This technique has been successfully used to monitor the formation of arene diazonium salts and their subsequent reactions. mdpi.comnih.gov

By tracking the appearance and disappearance of characteristic vibrational bands, the concentrations of reactants, intermediates, and products can be followed over time. youtube.com For example, the formation of a diazonium salt can be monitored by the growth of the N≡N stretching band around 2300 cm⁻¹. mdpi.comnih.gov This allows for the optimization of reaction conditions and provides insights into the reaction mechanism. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation (e.g., Isotope Labeling Studies for Kinetic Isotope Effects)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and dynamics. In the context of reaction mechanisms, NMR is particularly powerful when combined with isotopic labeling.

The chemical shifts of ¹³C and ¹⁵N nuclei are sensitive to the electronic environment of the atoms, providing valuable structural information. For diazonium compounds, the ¹⁵N NMR chemical shifts are particularly informative. In a study of benzenediazonium (B1195382) salts, it was found that electron-donating groups on the aromatic ring cause a downfield shift of the ¹⁵N resonances, while electron-withdrawing groups cause an upfield shift. caltech.edu

Table 2: ¹³C and ¹⁵N NMR Chemical Shifts for Selected Diazo and Diazonium Compounds

| Compound | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Diazomethane | 23.3 | -2.3, -15.0 | caltech.eduacs.org |

| Phenyldiazomethane | 46.5 | 41.6, 56.7 | caltech.eduacs.org |

| Benzenediazonium ion | 115.5 | 145.4, 56.7 | caltech.eduacs.org |

This interactive table presents ¹³C and ¹⁵N NMR chemical shift data for representative diazo and diazonium compounds. caltech.eduacs.org

Synthetic Utility and Methodological Advancements Via Allenyl Diazonium Analogs

Construction of Highly Functionalized Carbocyclic and Heterocyclic Frameworks

There is no available scientific literature detailing the use of 1,3-Dimethoxypropadiene-1-diazonium for the construction of highly functionalized carbocyclic and heterocyclic frameworks. The reactivity of allenyl diazonium compounds, in general, suggests potential for such applications through various cycloaddition or insertion reactions, but specific examples involving the 1,3-dimethoxy substituted variant are not reported.

Formation of Quaternary Carbon Centers with Retention of the Diazo Functional Group

No documented methods or research findings describe the formation of quaternary carbon centers using this compound with retention of the diazo functional group. While the formation of quaternary centers is a significant area of synthetic chemistry, and reactions involving diazo compounds can sometimes proceed with retention of the diazo moiety, no such transformations have been reported for this specific allenyl diazonium salt.

Enantioselective Transformations Leveraging Axial Chirality in Allene-Containing Products

There are no reports on enantioselective transformations involving this compound to produce allene-containing products with axial chirality. The development of enantioselective methods for the synthesis of axially chiral allenes is an active area of research. nih.govnih.govorganic-chemistry.org However, the application of this compound in this context has not been described in the scientific literature.

Data Tables

Due to the lack of experimental data for this compound, no data tables can be generated.

Concluding Remarks and Future Research Perspectives

Challenges in Handling and Reactivity Control of Highly Reactive Allenyl Diazonium Salts

The primary obstacle in the study and application of allenyl diazonium salts is their inherent instability. Diazonium compounds are notoriously high-energy species, prone to explosive decomposition with stimuli such as heat, shock, or friction. numberanalytics.comresearchgate.net The decomposition is highly exothermic, with enthalpies ranging from -160 to -180 kJ/mol, and involves the liberation of nitrogen gas (N₂), an exceptionally stable leaving group. numberanalytics.comyoutube.com This propensity for rapid decomposition makes their isolation and handling extremely hazardous. researchgate.net It is a standard safety recommendation to handle potentially explosive diazonium salts in very small quantities (no more than 0.75 mmol) and to never allow them to precipitate or dry out unless their stability is well-understood. researchgate.net

The presence of an allene (B1206475) moiety in 1,3-Dimethoxypropadiene-1-diazonium would likely exacerbate this instability. Allenes are themselves strained and highly reactive systems. The combination of the diazonium group's propensity to release N₂ and the allene's high reactivity creates a molecule that is exceptionally labile. For this reason, these compounds are typically generated in situ at low temperatures (0–5 °C) and used immediately in subsequent reactions. youtube.combeilstein-journals.org Controlling the chemoselectivity of reactions involving such a poly-functional molecule is another major challenge, as the allene and diazonium groups present multiple sites for potential reactions.

Emerging Catalytic Strategies for Mild and Selective Transformations

To harness the synthetic potential of reactive species like allenyl diazonium salts, advanced catalytic methods are essential. These strategies aim to lower the activation energy for desired transformations while maintaining mild conditions to prevent uncontrolled decomposition.

Transition Metal Catalysis: Copper(I) salts have a long history of use in taming diazonium salt reactivity in the classic Sandmeyer reaction, which allows for the controlled substitution of the diazonium group. youtube.comlibretexts.org Similar strategies employing copper, palladium, or gold catalysts could prove vital for allenyl diazonium salts. For example, gold-catalyzed processes have been developed for the cross-coupling of diazonium salts with allenoates, proceeding through a gold(I)/gold(III) redox cycle under either thermal or photochemical conditions. researchgate.net A rhodium-catalyzed reaction of α-diazo sulfonium (B1226848) salts with indenes has been shown to proceed through a cyclopropane (B1198618) intermediate that rearranges to form naphthalenes, demonstrating how catalysis can orchestrate complex transformations of diazo compounds. nih.gov

Visible-Light Photoredox Catalysis: This has emerged as a powerful technique for initiating organic transformations under exceptionally mild conditions. nih.govresearchgate.net Photoredox catalysis uses a photosensitizer (like ruthenium or iridium complexes, or organic dyes such as Eosin Y) that, upon absorbing visible light, can reduce the diazonium salt to generate a highly reactive aryl or vinyl radical. researchgate.netnih.gov This process avoids harsh thermal conditions and can be highly selective. researchgate.net For a molecule like this compound, this method offers a promising avenue to generate an allenyl radical under gentle, room-temperature conditions, which could then be trapped by various substrates in a controlled manner. nih.gov

Flow Chemistry: Handling hazardous and unstable intermediates is significantly safer in continuous flow reactors. mdpi.com These systems generate and consume the reactive species in situ, preventing the accumulation of dangerous quantities. researchgate.netmdpi.com The precise control over temperature, mixing, and reaction time offered by flow chemistry is ideally suited for managing the exothermic and rapid decomposition of diazonium salts, making it a key enabling technology for their future use. beilstein-journals.orgmdpi.com

Potential for Novel Reaction Discovery and Applications in Complex Molecule Synthesis

The unique structure of this compound suggests a wealth of opportunities for discovering new reactions and for applications in the synthesis of complex molecules. numberanalytics.comresearchgate.net

Novel Reaction Discovery: The loss of N₂ from an allenyl diazonium salt would generate a highly reactive allenyl cation or radical, an intermediate that is not easily accessible through other means. This could unlock novel reaction pathways, including:

Cascade Reactions: The initial reaction could trigger subsequent intramolecular cyclizations or rearrangements involving the allene, providing rapid access to complex heterocyclic or carbocyclic frameworks. Copper-catalyzed reactions of N-tosylhydrazones with terminal alkynes are known to generate allene intermediates that undergo subsequent 6π-cyclization. mdpi.com

Unique Cycloadditions: Allenes and diazo compounds are precursors for various cycloaddition reactions. An allenyl diazonium salt could function as a synthon for novel [3+2] or other cycloadditions to form unique five-membered rings.

Skeletal Editing: The ability to introduce a reactive allenyl fragment and then trigger its rearrangement could be a powerful tool for skeletal editing, where the core structure of a molecule is fundamentally altered in a controlled fashion. nih.gov

Applications in Complex Molecule Synthesis: Diazonium salts are established as versatile intermediates for functionalizing aromatic rings. youtube.comyoutube.comlibretexts.orgyoutube.com An allenyl diazonium salt would be a powerful reagent for installing a functionalized allene group, a valuable structural motif found in many natural products and biologically active compounds. The ability to perform these transformations catalytically would allow for the late-stage functionalization of complex molecules, a highly sought-after strategy in medicinal chemistry and drug discovery. numberanalytics.com The methoxy (B1213986) groups on the allene backbone provide additional handles for further synthetic modifications, adding to the reagent's potential utility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dimethoxypropadiene-1-diazonium, and how do experimental conditions influence yield and stability?

- Methodological Answer : Synthesis typically involves diazotization of precursor amines under controlled acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Solvent choice (e.g., DMF, THF) and temperature are critical for stabilizing the diazonium intermediate. For reproducibility, use inert atmospheres (N₂/Ar) to minimize decomposition. Characterize intermediates via IR (to confirm N₂+ stretch ~2100–2250 cm⁻¹) and NMR (to track methoxy group integration) . Tabulate yields against variables like reaction time and solvent polarity (Table 1).

Table 1 : Example Synthesis Optimization

| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | 0 | 2 | 65 | 98% |

| THF | 5 | 3 | 45 | 90% |

Q. How can spectroscopic techniques (IR, NMR, MS) resolve ambiguities in structural characterization of this compound?

- Methodological Answer : Use ¹³C NMR to distinguish between sp² (methoxy carbons ~50–60 ppm) and sp-hybridized carbons (diazonium group carbons ~120–140 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+). For conflicting data (e.g., unexpected splitting in ¹H NMR), conduct variable-temperature NMR to assess rotational barriers or dimerization .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition pathways of this compound, and how can competing pathways be controlled?

- Methodological Answer : Decomposition studies via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal exothermic peaks at ~80–100°C. To probe competing pathways (e.g., N₂ release vs. rearrangement), use isotopic labeling (¹⁵N) and track products via GC-MS. Computational modeling (DFT) can predict activation energies for pathways, guiding solvent/additive selection (e.g., crown ethers to stabilize intermediates) .

Q. How do substituent effects (e.g., electron-withdrawing groups) modulate the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Design a series of derivatives (e.g., nitro-, cyano-substituted analogs) and compare reaction rates in Diels-Alder or Huisgen cycloadditions. Use stopped-flow UV-Vis spectroscopy to monitor transient intermediates. Statistical analysis (ANOVA) of rate constants under varying electronic environments can isolate substituent effects (Table 2) .

Table 2 : Substituent Effects on Reaction Rates

| Substituent | Hammett σ Value | Rate Constant (k, s⁻¹) |

|---|---|---|

| -OCH₃ | -0.27 | 0.12 |

| -NO₂ | +0.78 | 0.45 |

Q. What computational methods best predict the stability and electronic properties of this compound derivatives?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G**) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare computed vs. experimental NMR chemical shifts (RMSD < 1 ppm validates methods). For stability predictions, calculate bond dissociation energies (BDE) of the diazonium group .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Re-examine solvent effects (implicit vs. explicit solvation models in DFT) and conformational sampling (e.g., rotamer populations). For persistent mismatches, validate purity via HPLC and rule out degradation artifacts. Collaborative cross-validation with multiple labs reduces instrumentation bias .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.